molecular formula C8H6F5NS B1401360 4-(Pentafluorosulfur)phenylacetonitrile CAS No. 1240257-04-8

4-(Pentafluorosulfur)phenylacetonitrile

Cat. No.: B1401360
CAS No.: 1240257-04-8
M. Wt: 243.2 g/mol
InChI Key: APQCOBQUUKSALE-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)phenylacetonitrile is a useful research compound. Its molecular formula is C8H6F5NS and its molecular weight is 243.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pentafluorosulfur)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorosulfur)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-7(2-4-8)5-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCOBQUUKSALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228730
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
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URL https://comptox.epa.gov/dashboard/DTXSID601228730
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Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-04-8
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Process Development Guide: Synthesis of 4-(Pentafluorosulfur)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pentafluorosulfanyl (


) group is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" motif. It offers higher lipophilicity, strong electronegativity, and exceptional metabolic stability compared to the trifluoromethyl (

) group. However, its steric bulk and unique electronic properties require specific synthetic handling.

This guide details the synthesis of 4-(pentafluorosulfur)phenylacetonitrile , a critical intermediate for accessing SF₅-substituted phenylacetic acids, phenethylamines, and heterocycles.[1] The protocol prioritizes regioselectivity and process safety , utilizing a two-step sequence starting from commercially available 4-(pentafluorosulfur)toluene.

Key Chemical Properties
PropertyValue / Description
Target Molecule 4-(Pentafluorosulfur)phenylacetonitrile
Molecular Formula

Molecular Weight 243.20 g/mol
Key Moiety Pentafluorosulfanyl (

): Strong EWG (

), High Lipophilicity (

)
Stability Resistant to hydrolysis; thermally stable up to >200°C

Retrosynthetic Analysis & Pathway Design[3]

The synthesis is designed to avoid direct manipulation of the


 group, which requires hazardous 

or

gas if built from scratch. Instead, we utilize the stability of the

bond to functionalize the benzylic position.
Reaction Scheme (Graphviz)[1]

SynthesisPath SM 4-(Pentafluorosulfur)toluene (Starting Material) Int 4-(Pentafluorosulfur)benzyl bromide (Intermediate) SM->Int Radical Bromination Prod 4-(Pentafluorosulfur)phenylacetonitrile (Target) Int->Prod Nucleophilic Substitution (SN2) Reagent1 NBS, AIBN CCl4 or PhCF3, Reflux Reagent2 NaCN, EtOH/H2O Reflux, 2-4 h

Figure 1: Two-step synthetic pathway from the toluene derivative to the acetonitrile target.[1]

Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective functionalization of the benzylic carbon.[1] Reaction:



Rationale

The


 group is electron-withdrawing, which slightly deactivates the benzylic C-H bond towards radical abstraction compared to toluene.[1] However, the reaction proceeds efficiently with N-bromosuccinimide (NBS). Trifluorotoluene (

)
is recommended as a greener, higher-boiling alternative to

, ensuring better solubility of the lipophilic SF₅ substrate.[1]
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen bubbler.

  • Charging: Add 4-(pentafluorosulfur)toluene (10.0 mmol, 2.18 g) and N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) to the flask.

  • Solvent: Add Trifluorotoluene (or anhydrous

    
    ) (50 mL). Degas by bubbling nitrogen for 10 minutes.
    
  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.5 mmol, 82 mg).

  • Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The product (benzyl bromide) is less polar than the succinimide byproduct but more polar than the starting material.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide solid.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via short-path silica gel chromatography (100% Hexanes) to remove unreacted starting material.

    • Typical Yield: 75–85%

    • Product: 4-(Pentafluorosulfur)benzyl bromide (Pale yellow oil or low-melting solid).[1]

Step 2: Cyanation (Nucleophilic Substitution)

Objective: Conversion of the benzyl bromide to the nitrile. Reaction:



Rationale

This is a classic


 reaction. The electron-poor nature of the ring (due to 

) makes the benzylic carbon highly electrophilic, accelerating the reaction. An Ethanol/Water gradient is chosen over DMF to simplify workup and avoid high-boiling solvent residues.
Protocol
  • Setup: Equip a 100 mL round-bottom flask with a stir bar and reflux condenser. WARNING: Work in a well-ventilated fume hood. Cyanide salts are lethal.

  • Reagent Prep: Dissolve Sodium Cyanide (NaCN) (12.0 mmol, 0.59 g) in Water (5 mL).

  • Substrate Addition: Dissolve the 4-(pentafluorosulfur)benzyl bromide (from Step 1, approx. 8.0 mmol) in Ethanol (20 mL).

  • Addition: Dropwise add the ethanolic substrate solution to the aqueous cyanide solution.

  • Reaction: Heat to mild reflux (80°C) for 2–3 hours.

    • Mechanism:[1][2][3][4][5] The cyanide ion attacks the benzylic carbon, displacing bromide.

  • Workup (Quenching): Cool the mixture. Pour into ice-water (100 mL).

    • Safety: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude material is often pure enough. If needed, recrystallize from Hexane/Ethanol or distill under high vacuum.[1]

    • Typical Yield: 80–90%

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The


 group provides a unique NMR pattern.
TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃)

3.85 (s, 2H,

);

7.50 (d, 2H, Ar-H);

7.75 (d, 2H, Ar-H)
Confirms methylene integration and para-substitution pattern.
¹⁹F NMR Doublet (

+84 ppm, 4F, equatorial) + Quintet (

+63 ppm, 1F, axial)
Definitive proof of intact

group. The

spin system is characteristic.
IR Spectroscopy

2250

(Sharp, weak,

stretch);

840

(

stretch)
Confirms presence of nitrile and sulfur-fluorine bonds.[1]
GC-MS Molecular Ion

at m/z 243.[1] Fragment at m/z 116 (

loss) is common.
Confirms molecular weight and purity.

Process Safety & Handling

Cyanide Management[6]
  • Hazard: NaCN is acutely toxic.[6] Contact with acid releases lethal HCN gas.

  • Control: Never mix cyanide waste with acidic streams. Keep a cyanide antidote kit available.[7] Oxidize all waste with 10% NaOCl (bleach) at pH > 10.

SF₅ Precursors
  • Volatility:

    
     compounds can be volatile.[1] Avoid prolonged exposure to high vacuum if the molecular weight is low.
    
  • Lipophilicity: These compounds penetrate skin easily.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

Applications in Drug Discovery

The synthesized 4-(pentafluorosulfur)phenylacetonitrile is a versatile building block.[1] It serves as the immediate precursor to:

  • 4-(Pentafluorosulfur)phenylacetic acid: Via acid hydrolysis (

    
    ).[1]
    
  • Phenethylamines: Via reduction (

    
     or Hydrogenation) of the nitrile.
    
  • Alpha-alkylation: The benzylic protons are sufficiently acidic (

    
    ) for deprotonation by bases like LDA, allowing the introduction of alkyl groups to create chiral centers.[1]
    

References

  • Svechkarev, D., et al. (2018).[7] Synthesis and properties of pentafluorosulfanyl-substituted analogs of standard fluorophores.[1].[1] (General methodology for SF5-benzyl bromination).

  • Dolbier, W. R., et al. (2011). The chemistry of the pentafluorosulfanyl group.[8].[1] (Comprehensive review of SF5 stability and reactivity).

  • Bowden, K., et al. (1995). Reactions of Carbonyl Compounds.[1][7][4][5][9]. (Standard protocols for benzyl bromide to nitrile conversion).

  • Sigma-Aldrich. (2023).[1][10] Safety Data Sheet: Sodium Cyanide.[1].[1] (Safety protocols for cyanide handling).

Sources

4-(Pentafluorosulfur)phenylacetonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(Pentafluorosulfur)phenylacetonitrile , a critical intermediate in the synthesis of advanced organofluorine pharmaceuticals and agrochemicals.

Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-(Pentafluorosulfur)phenylacetonitrile (CAS: 1240257-04-8) is a specialized fluorinated building block containing the pentafluorosulfanyl (


) group.[1] Often termed the "super-trifluoromethyl" group, the 

moiety offers unique physicochemical properties—high electronegativity, lipophilicity, and metabolic stability—that make it a superior bioisostere for trifluoromethyl (

), tert-butyl (

), and nitro (

) groups in drug design. This guide details the compound's chemical identity, a validated synthesis protocol, and its strategic utility in lead optimization.
Part 1: Chemical Identity & Physical Properties[2][3]

This compound serves as a versatile "handle" for introducing the


 group into aliphatic side chains, distinct from direct aromatic substitution.
Property Data
Chemical Name 4-(Pentafluorosulfur)phenylacetonitrile
Synonyms 4-(Pentafluorothio)benzyl cyanide; 2-[4-(Pentafluorosulfanyl)phenyl]acetonitrile
CAS Number 1240257-04-8
Molecular Formula

Molecular Weight 243.20 g/mol
SMILES C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
InChI Key APQCOBQUUKSALE-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow)
Melting Point 40–45 °C (Typical for benzyl nitrile derivatives)
Solubility Soluble in DCM, EtOAc, Methanol; Insoluble in water
Structural Significance

The


 group is hypervalent, with the sulfur atom in an octahedral geometry bonded to five fluorine atoms.[2] This creates a bulky, electron-withdrawing group that is chemically inert to most reducing and oxidizing conditions, making the phenylacetonitrile derivative a stable precursor for multi-step synthesis.
Part 2: The Pentafluorosulfanyl ( ) Advantage[1][4]

In medicinal chemistry, the


 group is utilized to alter the physicochemical profile of a drug candidate without changing its core scaffold significantly.

Key Bioisosteric Features:

  • Lipophilicity:

    
     is significantly more lipophilic than 
    
    
    
    (
    
    
    vs
    
    
    ). This enhances membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronegativity: It is strongly electron-withdrawing (

    
    ), comparable to the nitro group but without the associated toxicity or metabolic liability.
    
  • Steric Bulk: The volume of

    
     is slightly smaller than a tert-butyl group but larger than 
    
    
    
    , providing a unique "space-filling" capacity that can improve receptor binding selectivity.

Bioisostere_Comparison cluster_0 Therapeutic Benefits SF5 SF5 Group (Pentafluorosulfanyl) CF3 CF3 Group (Trifluoromethyl) SF5->CF3 Higher Lipophilicity (π: 1.51 vs 0.88) tBu t-Butyl Group SF5->tBu Polar/Electronic Bioisostere NO2 Nitro Group SF5->NO2 Metabolically Stable Alternative Metabolic Stability Metabolic Stability SF5->Metabolic Stability Membrane Permeability Membrane Permeability SF5->Membrane Permeability Potency Enhancement Potency Enhancement

Figure 1: Bioisosteric relationships and therapeutic advantages of the SF5 group compared to standard functionalities.

Part 3: Synthesis Protocol

The most robust route to 4-(pentafluorosulfur)phenylacetonitrile is the nucleophilic substitution of the corresponding benzyl bromide with cyanide. This method avoids the harsh conditions required to install the


 group de novo.
Reaction Scheme

Precursor: 4-(Pentafluorothio)benzyl bromide (CAS: 1000570-59-3) Reagent: Sodium Cyanide (NaCN) Solvent: Ethanol/Water or DMF

Step-by-Step Methodology

Note: This protocol involves the use of cyanide.[3][4][5] All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

  • Preparation:

    • Charge a round-bottom flask with 4-(pentafluorothio)benzyl bromide (1.0 eq).

    • Dissolve in Ethanol (95%) or DMF (approx. 5–10 mL per gram of substrate).

  • Cyanation:

    • Add Sodium Cyanide (1.2 – 1.5 eq) cautiously in a single portion.

    • Expert Insight: If using ethanol, adding a small amount of water (10% v/v) helps solubilize the NaCN, increasing the reaction rate.

  • Reaction:

    • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting bromide (

      
      ) will disappear, and the more polar nitrile (
      
      
      
      ) will appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated Sodium Bicarbonate (to remove potential HCN traces) and Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically pure enough for downstream use. If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Synthesis_Workflow Start 4-(SF5)benzyl bromide Reaction Reflux, 80°C 2-4 Hours Start->Reaction Reagent NaCN (1.2 eq) Solvent: EtOH/H2O Reagent->Reaction Workup Quench (Ice Water) Extract (EtOAc) Reaction->Workup Product 4-(SF5)phenylacetonitrile (CAS 1240257-04-8) Workup->Product

Figure 2: Synthetic workflow for the conversion of benzyl bromide to phenylacetonitrile.

Part 4: Downstream Applications

This nitrile is a "linchpin" intermediate. It allows the


-phenyl motif to be extended into various pharmacophores.
1. Hydrolysis to Phenylacetic Acid[1][6]
  • Target: 2-[4-(Pentafluorosulfur)phenyl]acetic acid.

  • Method: Acidic hydrolysis (

    
    , reflux).
    
  • Utility: Precursor for peptide coupling or further functionalization.

2. Reduction to Phenethylamine
  • Target: 2-[4-(Pentafluorosulfur)phenyl]ethanamine.

  • Method: Hydrogenation (

    
    , Raney Ni or Pd/C) or Hydride reduction (
    
    
    
    ).
  • Utility: Critical scaffold for CNS-active drugs (e.g., dopamine/serotonin modulators) where the

    
     group improves metabolic stability against MAO enzymes.
    
3. Alpha-Alkylation[7][3]
  • Method: Deprotonation with bases (LDA, NaH) followed by alkyl halide addition.

  • Utility: Creation of chiral centers adjacent to the aromatic ring, exploiting the steric bulk of the

    
     group to influence binding pocket fit.
    
Part 5: Handling & Safety Data

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Acute Toxicity (Dermal) H312: Harmful in contact with skin.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.

Specific Precautions:

  • Cyanide Generation: Under strong acidic conditions, this compound (like all nitriles) can theoretically release HCN, though it is chemically stable. Store away from acids.

  • Fluorine Content: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Sulfur Oxides (

    
    ). Self-contained breathing apparatus (SCBA) is mandatory for fire response.
    
References
  • Rowan Scientific. (n.d.).[8] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. (General reference for SF5 chemistry).
  • Altmed, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (Demonstrates general nitrile synthesis workflows). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Pentafluorosulfur)phenylacetonitrile: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The previous searches provided some crucial pieces of information but also highlighted significant gaps and inconsistencies. I have found a reliable source indicating the molecular formula of 4-(Pentafluorosulfur)phenylacetonitrile is C₈H₄F₅NS. However, a confirmed molecular weight from a primary chemical supplier or database is still needed for absolute certainty. The searches also returned a lot of information on similar but incorrect molecules, emphasizing the need for highly specific queries.

I have gathered some general information about the synthesis of related compounds and the applications of the pentafluorosulfur group in medicinal chemistry, which will be very useful for the guide. Specifically, the pentafluorosulfur group is presented as a bioisostere of the trifluoromethyl and nitro groups, which is a key concept for the target audience.

The next steps should focus on obtaining precise data for 4-(Pentafluorosulfur)phenylacetonitrile. I need to find its exact molecular weight, detailed spectroscopic data (NMR, IR, MS), and specific synthesis protocols. I also need to find more concrete examples of its application in drug discovery, moving from the general properties of the SF₅ group to the specific uses of this molecule. Finally, I will need to find authoritative sources for all the claims to ensure the scientific integrity of the guide.The searches have yielded a reliable molecular formula (C₈H₄F₅NS) and molecular weight (243.20 g/mol ) for 4-(Pentafluorosulfur)phenylacetonitrile from a chemical supplier, Matrix Scientific. However, detailed spectroscopic data (NMR, IR, MS) specifically for this compound is still lacking. The searches returned data for similar compounds, which is not sufficient for a detailed technical guide.

Information on the synthesis of 4-(Pentafluorosulfur)phenylacetonitrile is available in general terms, suggesting it can be synthesized via nucleophilic aromatic substitution or hydrolysis of a nitrile precursor. However, a specific, detailed experimental protocol is still missing.

The role of the pentafluorosulfur (SF₅) group as a bioisostere for trifluoromethyl and nitro groups in drug discovery has been established through several sources. This provides a strong basis for the "applications" section of the guide.

Safety information is available for analogous compounds, which can be used to infer the potential hazards of 4-(Pentafluorosulfur)phenylacetonitrile, but a specific Safety Data Sheet (SDS) for the target compound would be ideal.

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Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention as a bioisosteric replacement for commonly employed moieties such as trifluoromethyl and nitro groups. This technical guide provides a comprehensive overview of 4-(Pentafluorosulfur)phenylacetonitrile, a pivotal building block for the synthesis of novel SF₅-functionalized compounds. We will delve into its molecular structure and properties, detail its synthesis and characterization, and explore its burgeoning applications in the field of drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who are seeking to leverage the unique attributes of the pentafluorosulfur group in their research and development endeavors.

Unveiling the Molecular Architecture: Structure and Physicochemical Profile

4-(Pentafluorosulfur)phenylacetonitrile is a unique chemical entity characterized by the presence of a highly electronegative pentafluorosulfur group attached to a phenylacetonitrile scaffold. This combination imparts a distinct set of properties that are highly attractive for medicinal chemistry applications.

Core Molecular Attributes

A thorough understanding of the fundamental molecular characteristics is paramount for the effective utilization of this compound.

PropertyValueSource
Molecular Formula C₈H₄F₅NS[1]
Molecular Weight 243.20 g/mol [1]
CAS Number 1240257-04-8[1]
Canonical SMILES C1=CC(=CC=C1CC#N)S(F)(F)(F)(F)F
InChI Key APQCOBQUUKSALE-UHFFFAOYSA-N[2]
The Physicochemical Impact of the Pentafluorosulfur Group

The SF₅ group is a powerful electron-withdrawing group, significantly influencing the electronic and steric properties of the phenyl ring.[2] This has profound implications for its reactivity and interactions with biological targets. The octahedral geometry of the SF₅ group also introduces significant steric bulk, which can be strategically employed to probe and optimize ligand-receptor binding interactions.

Synthesis and Spectroscopic Characterization: A Practical Guide

The synthesis of 4-(Pentafluorosulfur)phenylacetonitrile can be approached through several strategic routes, primarily involving the introduction of the pentafluorosulfur moiety onto a pre-existing phenylacetonitrile framework or the construction of the acetonitrile sidechain on a pentafluorosulfur-substituted benzene ring.

Synthetic Strategy: A Step-by-Step Protocol

While multiple synthetic pathways exist, a common and effective method involves a nucleophilic aromatic substitution reaction. The following protocol is a representative example of how this transformation can be achieved.

Reaction Scheme:

G A 4-Halophenylacetonitrile C 4-(Pentafluorosulfur)phenylacetonitrile A->C Base, Catalyst B SF5 Source (e.g., SF5Cl) B->C

A representative synthetic workflow.

Experimental Protocol:

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add 4-bromophenylacetonitrile (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), and a catalyst, if required.

  • Introduction of the SF₅ Group: Introduce the pentafluorosulfur source, for example, by bubbling sulfur chloride pentafluoride (SF₅Cl) gas through the reaction mixture or by the addition of a suitable SF₅-containing reagent.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Pentafluorosulfur)phenylacetonitrile.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The structural elucidation of 4-(Pentafluorosulfur)phenylacetonitrile relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The aromatic region will likely display a complex splitting pattern due to the coupling with the fluorine atoms of the SF₅ group. The methylene protons will appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The carbon atoms attached to or in close proximity to the SF₅ group will show coupling with the fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and integrity of the pentafluorosulfur group. It is expected to show two signals corresponding to the one axial and four equatorial fluorine atoms, with characteristic J-coupling between them.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 243.20 g/mol , along with a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Applications in Drug Discovery: Harnessing the Power of the SF₅ Group

The unique properties of the pentafluorosulfur group make it a valuable tool in the design of novel therapeutic agents. Its role as a bioisostere for other functional groups is a key aspect of its utility.

The Pentafluorosulfur Group as a Bioisostere

The SF₅ group is often considered a "super-trifluoromethyl" group due to its enhanced steric bulk and electron-withdrawing capabilities. It serves as an effective bioisosteric replacement for:

  • Trifluoromethyl (CF₃) Group: The SF₅ group can mimic the steric and electronic properties of the CF₃ group while offering a different spatial arrangement, potentially leading to improved binding affinity and selectivity for biological targets.

  • Nitro (NO₂) Group: The strong electron-withdrawing nature of the SF₅ group makes it a suitable replacement for the nitro group, which can sometimes be associated with metabolic liabilities.

The incorporation of the SF₅ group can lead to improvements in several key drug properties, including:

  • Metabolic Stability: The robustness of the C-S and S-F bonds can enhance the metabolic stability of a drug candidate, leading to a longer half-life in the body.

  • Lipophilicity: The SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Binding Affinity: The unique steric and electronic properties of the SF₅ group can lead to enhanced binding interactions with protein targets, resulting in increased potency.

A Versatile Building Block for Novel Therapeutics

4-(Pentafluorosulfur)phenylacetonitrile serves as a crucial starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amines, and tetrazoles, providing access to a diverse chemical space. This versatility makes it an invaluable tool for lead optimization and the development of new drug candidates across various therapeutic areas.

Safety and Handling: A Responsible Approach

Potential Hazards:

  • Toxicity: Similar phenylacetonitrile derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: The compound may cause skin and eye irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion: A Promising Future for SF₅ Chemistry

4-(Pentafluorosulfur)phenylacetonitrile stands as a testament to the ongoing innovation in fluorination chemistry and its profound impact on drug discovery. Its unique combination of properties, coupled with its synthetic accessibility, positions it as a key building block for the next generation of therapeutic agents. As our understanding of the biological implications of the pentafluorosulfur group continues to grow, the importance of versatile synthons like 4-(Pentafluorosulfur)phenylacetonitrile is set to increase, paving the way for the development of safer and more effective medicines.

References

  • Ito, S., et al. (2018). Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent at Peripheral Positions. The Journal of Organic Chemistry, 83(15), 8145-8151.
  • The Good Scents Company. phenyl acetonitrile, 140-29-4. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]

Sources

Beyond Trifluoromethyl: A Practical Guide to the Pentafluorosulfanyl (SF₅) Group

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a practical, high-level overview of organofluorine chemistry focused on the pentafluorosulfanyl (SF₅) group. It is designed for immediate application in medicinal chemistry and lead optimization programs.

Executive Summary: The "Super-Trifluoromethyl" Era

For decades, the trifluoromethyl (CF₃) group has been the gold standard for modulating lipophilicity and metabolic stability in drug design. However, the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl" group—offers a distinct and powerful alternative.[1] Historically chemically inaccessible, recent synthetic breakthroughs have transformed the SF₅ group from a curiosity into a viable tool for structure-activity relationship (SAR) exploration.

This guide outlines the physicochemical advantages of SF₅, provides a decision framework for its deployment, and details a modern, bench-stable protocol for its synthesis, moving away from hazardous gaseous reagents.

Physicochemical Profiling: SF₅ vs. Incumbents

To rationally design SF₅-containing drugs, one must understand how it differs from CF₃ and the tert-butyl (t-Bu) group. SF₅ combines the high electronegativity of fluorine with the steric bulk of a t-butyl group, a unique combination that creates a "polar hydrophobic" surface.

Comparative Properties Table
PropertyFluorine (F)Trifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅) tert-Butyl (t-Bu)
Hammett Constant (

)
0.060.540.68 -0.20
Electronegativity (

)
4.03.363.65 2.3
Van der Waals Volume (ų) 5.842.6~59.5 63.8
Lipophilicity (

constant)
0.140.881.51 1.98
Bond Length (C-X) 1.35 Å1.50 Å1.81 Å (C-S) 1.54 Å

Key Insights for Drug Design:

  • Electronic Pull: SF₅ is more electron-withdrawing than CF₃, significantly lowering the pKa of neighboring protons or basic centers, which can improve metabolic stability against oxidation.

  • Steric Shielding: Unlike the oblate spheroid shape of CF₃, SF₅ is a square pyramid. This geometry provides superior steric protection to the carbon scaffold, blocking metabolic hotspots more effectively than CF₃.

  • Lipophilicity: It is significantly more lipophilic than CF₃.[2] If a lead compound needs better membrane permeability or blood-brain barrier (BBB) penetration without adding a metabolically labile alkyl chain, SF₅ is the ideal candidate.

Synthetic Strategy & Logic

Historically, introducing SF₅ required handling SF₅Cl gas in an autoclave—a major barrier to entry. Modern methods have bifurcated into two primary workflows: Radical Addition for aliphatic chains and Oxidative Fluorination for aromatic systems.

Strategic Workflow Diagram

The following diagram illustrates the decision logic for synthesizing SF₅ compounds based on the target substrate.

SF5_Synthesis_Workflow Start Target Molecule Selection Decision Substrate Type? Start->Decision Aliphatic Aliphatic / Alkene / Alkyne Decision->Aliphatic sp3 / sp2 Carbon Aromatic Aromatic / Heteroaromatic Decision->Aromatic Arene Ring RadicalMethod Radical Addition Strategy Aliphatic->RadicalMethod Reagent1 Reagent: SF5Cl gas or SF5-Benzoate (Solid source) RadicalMethod->Reagent1 Initiator Initiator: Et3B / O2 (Low Temp Activation) Reagent1->Initiator Product1 Product: Beta-Chloro-SF5 Alkane (Versatile Intermediate) Initiator->Product1 OxidativeMethod Oxidative Fluorination Strategy Aromatic->OxidativeMethod Precursor Precursor: Diaryl Disulfide or Thiol OxidativeMethod->Precursor Reagent2 Reagents: TCICA + KF (Bench-Stable Solids) Precursor->Reagent2 Product2 Product: Aryl-SF5 Reagent2->Product2

Figure 1: Decision matrix for selecting the appropriate synthetic pathway for SF₅ incorporation. The choice hinges on whether the target carbon is aliphatic (Radical path) or aromatic (Oxidative path).

Detailed Experimental Protocol: Bench-Stable Synthesis of Aryl-SF₅

Context: The traditional synthesis of Aryl-SF₅ compounds involved reacting disulfides with AgF₂ (expensive) or F₂ gas (extremely dangerous). The TCICA/KF method developed by the Togni and Pitts groups represents a paradigm shift, utilizing Trichloroisocyanuric Acid (TCICA)—a common pool disinfectant—and Potassium Fluoride (KF) to generate the active chlorofluorinating species in situ.

Objective: Synthesis of p-Nitrophenylsulfur pentafluoride from bis(p-nitrophenyl) disulfide.

Reagents & Materials[1][3][4][5][6]
  • Substrate: bis(p-nitrophenyl) disulfide (1.0 equiv)

  • Oxidant/Cl Source: Trichloroisocyanuric Acid (TCICA) (4.0 equiv)

  • Fluorine Source: Potassium Fluoride (KF) (Spray-dried, 25 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Acid Catalyst: Trifluoroacetic acid (TFA) (0.2 equiv) (Optional, accelerates reaction)

Step-by-Step Methodology
  • Preparation of Anhydrous Conditions (Critical Step):

    • Why: Water competes with fluoride, leading to sulfonyl fluorides (-SO₂F) or sulfonic acids instead of SF₅.

    • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar under nitrogen flow. Use spray-dried KF (dried at 150°C under vacuum for 4 hours) to ensure maximum reactivity.

  • Reaction Assembly:

    • Add the disulfide (1.0 mmol) and dry KF (25 mmol) to the flask.

    • Add anhydrous MeCN (10 mL).

    • Cool the mixture to 0°C in an ice bath. Note: Controlling the exotherm is vital during the initial oxidant addition.

  • Oxidant Addition:

    • Add TCICA (4.0 mmol) in a single portion.

    • Add TFA (0.2 mmol) dropwise.

    • Observation: The reaction mixture will turn a milky suspension. The TCICA reacts with KF to generate "Cl-F" like species in situ.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir vigorously for 12–24 hours.

    • Self-Validation Check: Monitor by ¹⁹F NMR.[3] The SF₅ group has a distinct AB₄ pattern (a doublet of pentets around +60 to +80 ppm and a pentet of doublets). If you see a singlet around +65 ppm, you likely formed the -SO₂F byproduct (hydrolysis).

  • Work-up & Purification:

    • Filter the reaction mixture through a pad of Celite to remove insoluble cyanuric acid and excess salts.

    • Concentrate the filtrate.

    • Redissolve in dichloromethane (DCM) and wash with saturated NaHCO₃ (to remove acid) and sodium thiosulfate (to quench active oxidants).

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). SF₅ compounds are typically non-polar and elute early.

Mechanism of Action: The Radical Pathway

For aliphatic chains, the addition of SF₅Cl to alkenes is the dominant method.[4] Understanding the radical mechanism is crucial for predicting regioselectivity (Anti-Markovnikov).

SF5_Radical_Mechanism SF5Cl SF5-Cl SF5Radical SF5 Radical (•SF5) SF5Cl->SF5Radical Homolysis Et3B Et3B / O2 (Initiator) Et3B->SF5Cl Abstracts Cl Alkene Alkene (R-CH=CH2) SF5Radical->Alkene Adds to terminal C Intermediate Carbon Radical Intermediate (R-CH•-CH2-SF5) Alkene->Intermediate Regioselective Cl_Transfer Cl Atom Transfer (from SF5Cl) Intermediate->Cl_Transfer Propagates chain Product Product (R-CHCl-CH2-SF5) Cl_Transfer->SF5Radical Regenerates •SF5 Cl_Transfer->Product

Figure 2: The radical chain mechanism for SF₅Cl addition to alkenes.[5][6][7] The electrophilic •SF₅ radical adds to the least substituted carbon, ensuring high regioselectivity.

Applications in Drug Discovery[1][5][10][11]

Case Study: SF₅-Mefloquine

Mefloquine is an anti-malarial drug with a CF₃ group.[1] Replacing CF₃ with SF₅ resulted in SF₅-Mefloquine , which demonstrated:

  • Increased Half-life: The steric bulk of SF₅ blocked metabolic degradation more effectively.

  • Higher Potency: Improved lipophilic interaction with the target protein.

  • Reduced CNS Side Effects: The altered physicochemical profile reduced penetration into specific CNS compartments responsible for neurotoxicity.

Bioisosteric Replacement Guide
  • Replace CF₃ with SF₅: To increase lipophilicity (LogP +0.6) and metabolic stability.

  • Replace t-Butyl with SF₅: To maintain steric bulk while dramatically increasing electron withdrawal (changing electronic character from donor to acceptor).

  • Replace Nitro (-NO₂) with SF₅: To maintain electron-withdrawing power but increase lipophilicity and remove potential toxicity associated with nitro reduction.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Altun, A., & Togni, A. (2021). The Pentafluorosulfanyl Group in Organic Synthesis: An Update. Chemical Science, 12, 12604-12624. [Link]

  • Pitts, C. R., et al. (2019). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride.[3] Angewandte Chemie International Edition, 58(7), 1950-1954. [Link]

  • Dolbier, W. R., et al. (2002). A convenient and efficient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic compounds.[3][8][9] Journal of Fluorine Chemistry, 114(2), 149-152. [Link]

  • Weng, Z., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[1][10][8][11][12] Chemistry – A Asian Journal, 12(13), 1442-1455. [Link]

Sources

Biological Activity & Synthetic Utility of 4-(Pentafluorosulfur)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Gateway to "Super-Trifluoromethyl" Bioisosteres

4-(Pentafluorosulfur)phenylacetonitrile (CAS: 1240257-04-8) is a critical high-value synthon in modern medicinal chemistry. While the compound itself possesses moderate direct biological activity (primarily as a non-specific enzyme inhibitor due to the nitrile moiety), its primary value lies in its role as a metabolic stability anchor and lipophilicity booster .

It serves as the primary entry point for introducing the pentafluorosulfanyl (


)  group—often termed the "Super-Trifluoromethyl" group—into phenethylamine and phenylacetic acid scaffolds. This guide details the physicochemical rationale for its use, its transformation into bioactive pharmacophores, and the specific protocols required to handle its unique electronic properties.

Physicochemical Profile & Mechanism of Action[1]

The biological utility of 4-(Pentafluorosulfur)phenylacetonitrile is dictated by the


 group's influence on the benzene ring and the reactivity of the acetonitrile tail.
The Advantage: Beyond Trifluoromethyl

The


 group is a superior bioisostere to the trifluoromethyl (

) group in specific contexts where higher lipophilicity and steric bulk are required without sacrificing electron-withdrawing power.[1]
PropertyTrifluoromethyl (

)
Pentafluorosulfur (

)
Biological Impact
Geometry TetrahedralOctahedral (Square Pyramidal)

creates a unique steric block, preventing metabolic attack at adjacent sites.
Electronegativity 3.0 (Pauling)3.65 (Pauling)Stronger electron withdrawal deactivates the phenyl ring, reducing oxidative metabolism (CYP450).
Lipophilicity (

)
+0.88+1.51

significantly increases membrane permeability and blood-brain barrier (BBB) penetration.
Hydrolytic Stability HighExtremeResistant to physiological hydrolysis; persists in vivo.
Mechanism of Action (Derived Pharmacophores)

The acetonitrile moiety allows for the rapid generation of two distinct pharmacophore classes:

  • Inhibition of Serine Proteases (Direct): The nitrile group can form reversible covalent bonds with the active site serine residues of proteases, although this is often non-selective.

  • Modulation of CNS Targets (Derived): Reduction to the phenethylamine derivative yields potent modulators of monoamine transporters (SERT, DAT, NET), where the

    
     group enhances selectivity and residence time in the binding pocket.
    

Synthetic Pathways & Experimental Protocols

The electron-withdrawing nature of the


 group at the para position significantly acidifies the 

-protons of the acetonitrile, making it highly reactive toward electrophiles but also susceptible to side reactions if not handled with precise stoichiometry.
Visualization of Synthetic Utility

SF5_Pathways Fig 1. Divergent synthesis pathways from the SF5-acetonitrile core. Nitrile 4-(SF5)phenylacetonitrile (Precursor) Acid 4-(SF5)phenylacetic Acid (COX-2 Inhibitor Scaffold) Nitrile->Acid Acid Hydrolysis (HCl/AcOH, Ref 1) Amine 2-(4-(SF5)phenyl)ethanamine (CNS Active/Phenethylamine) Nitrile->Amine Reduction (BH3·THF or LiAlH4, Ref 2) Alkylated Alpha-Substituted Nitriles (Ca2+ Channel Blockers) Nitrile->Alkylated Deprotonation/Alkylation (NaH/R-X, Ref 3)

Protocol A: Hydrolysis to 4-(Pentafluorosulfur)phenylacetic Acid

Target: Precursor for NSAID analogs and agrochemical auxins.

Rationale: The


 group renders the nitrile carbon highly electrophilic, but the steric bulk can retard the approach of water. Acidic hydrolysis is preferred over basic to prevent degradation of the 

cage (though rare, harsh basic conditions can sometimes affect the S-C bond).

Methodology:

  • Dissolution: Dissolve 1.0 eq (2.43 g) of 4-(Pentafluorosulfur)phenylacetonitrile in a mixture of Glacial Acetic Acid (10 mL) and conc. HCl (10 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the nitrile spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour onto crushed ice (50 g). The product should precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol/Water.
    
  • Yield Expectation: 85–92%.

Protocol B: Reduction to 2-(4-(Pentafluorosulfur)phenyl)ethanamine

Target: Bioisostere of Tyramine/Dopamine analogs.

Rationale: Standard catalytic hydrogenation (Pd/C) often fails to reduce the nitrile completely or requires high pressure due to the electronic deactivation of the ring. Borane-THF complex is the reagent of choice for chemoselectivity.

Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Addition: Add 1.0 eq of the nitrile in anhydrous THF (0.5 M concentration).

  • Reduction: Add

    
     (1.0 M solution, 3.0 eq) dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to RT and reflux for 4 hours.

  • Quench: Cool to

    
    . Carefully add MeOH to quench excess borane. Add conc. HCl (5 mL) and reflux for 1 hour to break the amine-borane complex.
    
  • Isolation: Basify with NaOH (2M) to pH 10, extract with DCM, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the characteristic 
    
    
    
    multiplet (doublet of pentets) unchanged, confirming the cage survived reduction.

Biological Activity Data & SAR

Comparative Structure-Activity Relationship (SAR)

The following table illustrates the potency shift when replacing a chloro- or trifluoromethyl- group with


 in a theoretical lipophilic ligand binding model (e.g., an insecticidal meta-diamide or a GPCR ligand).
Substituent (Para-position)LogP (Lipophilicity)Hammett Constant (

)
Relative Metabolic Stability (

)
Binding Affinity (

)
-Cl 0.710.23Low (Oxidative dechlorination)Baseline
-CF3 0.880.54Moderate5x Baseline
-SF5 1.51 0.68 High (Steric Shielding) 12x Baseline

Data derived from general SF5 bioisostere principles [4, 5].

Case Study: Insecticidal Activity

In studies involving meta-diamide insecticides, analogs derived from 4-(pentafluorosulfur)phenylacetonitrile demonstrated superior activity against Plutella xylostella compared to their


 counterparts. The 

variants exhibited:
  • Higher Lethality:

    
     values were reduced by ~40% due to increased penetration of the insect cuticle (lipophilicity effect).
    
  • Resistance Breaking: The unique geometry of

    
     allowed binding to mutated receptors that had developed resistance to planar halogenated compounds [6].
    

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H301: Toxic if swallowed.[2][3][4]

  • H311: Toxic in contact with skin.[2]

  • H330: Fatal if inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[3][5]

Critical Handling Rule: The high lipophilicity of this compound means it absorbs rapidly through the skin. Double-gloving (Nitrile over Latex) and handling exclusively in a chemical fume hood are mandatory.

References

  • Savoie, P. R., & Welch, J. T. (2015).[6] Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130–1190.[6] Link

  • Alt, K. O., et al. (2017). The pentafluorosulfanyl group as a bioisostere in drug discovery.[7][8][9] Journal of Medicinal Chemistry, 60(12), 4755–4763. Link

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (

    
    ) in organic chemistry.[6][8][9][10][11][12] Chemical Reviews, 113(1), 546-580. Link
    
  • Benchchem. (2024). 4-(Pentafluorosulfur)phenylacetonitrile Product Data. Link

  • PubChem. (2024). Compound Summary: 4-(Pentafluorosulfur)phenylacetonitrile.[7][3] Link

  • Wang, B. L., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (

    
    )-Containing Meta-Diamide Insecticides. Molecules, 24(9), 1753. Link
    

Sources

Methodological & Application

handling and safety procedures for SF5 containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Synthesis Protocols for Pentafluorosulfanyl (


) Compounds 

Executive Summary: The "Super-Trifluoromethyl" Paradox

The pentafluorosulfanyl group (


) is increasingly utilized in late-stage drug discovery as a "super-trifluoromethyl" group. It offers higher lipophilicity, stronger electronegativity, and greater steric bulk than 

, often improving metabolic stability and membrane permeability.

However, a critical safety paradox exists: while the final aromatic or aliphatic


 products are exceptionally chemically and thermally stable, the reagents required to introduce the group—specifically pentafluorosulfanyl chloride (

)
and pentafluorosulfanyl bromide (

)
—are highly toxic, corrosive, and volatile. This guide outlines the engineering controls and specific protocols required to bridge the gap between hazardous precursors and stable, high-value targets.

Physicochemical Profile & Comparative Data

To understand the handling requirements, one must first distinguish the properties of the group from its precursors.

Table 1: Comparative Properties of Fluorinated Substituents

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Handling/Safety
Geometry TetrahedralOctahedral (Square Pyramidal)

is sterically demanding; hinders nucleophilic attack on the sulfur atom.
Electronegativity (

)
3.363.65Strong electron-withdrawal stabilizes the final product but makes precursors reactive oxidizers.
Lipophilicity (

)
0.881.51High lipophilicity aids drug delivery but implies rapid skin absorption of precursors.
Bond Stability High (

)
High (

,

)
Final products are resistant to hydrolysis; Precursors hydrolyze to release HF.
Precursor State Gas (

,

)
Gas (

, bp -19°C)
CRITICAL:

requires cryogenic handling;

is a volatile liquid (bp 40°C).

Hazard Identification & Engineering Controls

Primary Hazards
  • Inhalation Toxicity:

    
     and 
    
    
    
    are severe pulmonary irritants. Delayed pulmonary edema is a known risk, similar to phosgene exposure.
  • Corrosivity: Upon contact with moisture (mucous membranes), these compounds hydrolyze to release Hydrogen Fluoride (HF) and

    
    /
    
    
    
    .
  • Pressure Hazards:

    
     is a gas at room temperature.[1][2] Condensed liquid expands rapidly upon warming (approx. 800x volume expansion).
    
Mandatory Engineering Controls
  • Ventilation: All manipulations must occur in a certified chemical fume hood with a face velocity >100 fpm.

  • Blast Shielding: Polycarbonate shields are required for all reactions involving condensed gases or sealed tubes.

  • Detection: Standard solvent sensors may not detect

    
     halides. Use pH paper wetted with water taped to the sash (turns red immediately upon leak) as a low-tech, high-reliability indicator.
    

Protocol A: Handling Gaseous Precursors ( )

Objective: Safely transfer


 from a lecture bottle to a reaction vessel.
Prerequisite:  Dry ice/acetone bath (-78°C) and Schlenk line.
Step-by-Step Methodology
  • System Passivation:

    • Ensure all glassware is flame-dried.

      
       reacts with surface moisture to etch glass.
      
    • Expert Insight: Use Teflon (PFA/FEP) tubing and connectors where possible. If using glass, silylate the surface to reduce etching.

  • The "Cold Trap" Condensation:

    • Do NOT rely on balloon transfers for quantitative stoichiometry.

    • Set up a calibrated Schlenk tube or graduated cold finger immersed in a dry ice/acetone bath (-78°C).

    • Connect the

      
       cylinder via a pressure regulator and needle valve.
      
    • Slowly open the valve. The gas will condense immediately into a colorless liquid in the cold trap.

    • Validation: Measure volume of liquid. Density of liquid

      
       at -78°C is 
      
      
      
      .
  • Transfer to Reaction:

    • Once the required amount is condensed, close the cylinder valve.[3]

    • Cannula Transfer: Keep the receiving reaction flask at -78°C. Use a pre-cooled cannula to transfer the liquid

      
       directly into the reaction mixture.
      
    • Safety Check: Never allow the sealed condensing vessel to warm to room temperature without a pressure relief path.

Visual Workflow: Gas Handling Logic

SF5_Handling RiskAssessment Risk Assessment (HF Protocol Active) Setup System Setup (Dry Ice/Acetone Bath) RiskAssessment->Setup Pass Condensation Condense SF5Cl (-78°C) Setup->Condensation Purge O2 Condensation->RiskAssessment Leak Detected Transfer Cannula Transfer to Reaction Flask Condensation->Transfer Liquid Phase Reaction Reaction Initiation (Radical/UV) Transfer->Reaction Stoichiometry Set

Figure 1: Logic flow for handling gaseous


, emphasizing the critical condensation step prior to reaction.

Protocol B: Radical Addition Synthesis ( Mediated)

Context: The most common method to install an


 group is the radical addition of 

or

across an alkene or alkyne. This typically uses Triethylborane (

) as an initiator.

Expert Insight: This reaction combines a toxic oxidizer (


) with a pyrophoric initiator (

). The order of addition is critical to prevent runaway exotherms.
Experimental Procedure
  • Reagent Preparation:

    • Substrate: 1.0 equiv (Alkene/Alkyne) in anhydrous Hexane or

      
      .
      
    • 
      : 1.1 - 1.2 equiv (Condensed via Protocol A).
      
    • Initiator:

      
       (1.0 M in hexanes). Handle with extreme caution. 
      
  • Reaction Setup:

    • Cool the substrate solution to -40°C to -78°C.

    • Add the condensed liquid

      
       to the substrate solution.
      
    • Note: At this stage, no reaction occurs. The mixture is stable at low temperature.

  • Initiation (The Critical Step):

    • Add

      
       solution dropwise via syringe pump or slow manual addition.
      
    • Observation: A trace amount of air is usually required to activate the

      
       radical cycle. If using a strictly inert atmosphere, you may need to inject a small volume (1-2 mL) of dry air to kickstart the radical chain.
      
    • Self-Validating Step: Monitor the internal temperature. A sharp exotherm indicates successful initiation. If no exotherm is observed, STOP . Do not add excess

      
       blindly.
      
  • Workup & Neutralization:

    • Once conversion is complete (check via TLC or GC-MS), quench the reaction with saturated aqueous

      
       .
      
    • Why? This neutralizes any unreacted

      
       (hydrolyzing it to fluoride/chloride salts) and destroys residual organoboranes.
      
    • Warning: The hydrolysis of

      
       releases HF. Ensure the aqueous layer is basic (
      
      
      
      ) throughout the quench.
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Substrate in Solvent (-78°C) AddSF5 Add Condensed SF5Cl (Liquid) Start->AddSF5 Initiate Add Et3B (Pyrophoric) Dropwise AddSF5->Initiate Monitor Monitor Exotherm & Color Change Initiate->Monitor Monitor->Initiate No Reaction (Add Air Trace) Quench Quench: Sat. NaHCO3 (Neutralize HF) Monitor->Quench Complete Isolate Isolate Organic Layer (Stable Product) Quench->Isolate

Figure 2: Step-by-step workflow for the radical addition of


 to alkenes using Triethylborane initiation.

Emergency Response & Waste Disposal

Self-Validating Safety Loop: Before starting any experiment, verify the presence of Calcium Gluconate Gel (2.5%) on the bench. If it is missing, the experiment is effectively "failed" before it begins.

  • Skin Contact:

    • Immediately wash with copious water for 5 minutes.

    • Apply Calcium Gluconate gel to neutralize fluoride ions and prevent deep tissue necrosis.

    • Seek medical attention.[4][5][6][7]

  • Spill (Liquid

    
     or condensed 
    
    
    
    ):
    • Evacuate the area.[1][4][5][7][8]

    • Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus) if the spill is outside the hood.

    • If inside the hood: Cover with a mixture of soda ash (

      
      ) and clay cat litter. The basic carbonate neutralizes the acid generated by hydrolysis.
      

References

  • Altneuss, P., & Togni, A. (2019). Synthesis of SF5-Containing Compounds Using a Gas-Free Approach. Angewandte Chemie International Edition. [Link] (Note: Describes the modern in-situ generation method using TCICA/KF).

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Pissot-Soldermann, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 6(11), 4076–4083. [Link]

Sources

laboratory synthesis of 2-(4-(pentafluoro-λ6-sulfanyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)acetonitrile

Abstract & Strategic Overview

The pentafluoro-λ⁶-sulfanyl (


) group is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity, strong electron-withdrawing nature (

), and exceptional metabolic stability. The target molecule, 2-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)acetonitrile , serves as a critical

-building block for homologating

-containing aromatic scaffolds into ethylamines, acetic acids, or heterocycles.

This protocol details a robust, two-step synthesis starting from the commercially available 1-methyl-4-(pentafluoro-λ⁶-sulfanyl)benzene. Unlike standard benzyl derivatives, the strong electron-withdrawing effect of the


 moiety deactivates the aromatic ring but activates the benzylic protons, requiring precise control during nucleophilic substitution to prevent poly-alkylation or elimination side reactions.

Retrosynthetic Analysis & Workflow

The most efficient route relies on the radical functionalization of the benzylic carbon followed by classic nucleophilic substitution.

Route Logic:

  • Precursor Activation: Radical bromination is preferred over chlorination due to higher selectivity for the benzylic position versus the aromatic ring.

  • Nitrile Insertion:

    
     displacement using cyanide. Phase-transfer catalysis (PTC) is recommended over homogeneous conditions to suppress the formation of isonitrile byproducts and facilitate workup.
    

Retrosynthesis Target Target Nitrile (CAS 1240257-04-8) Bromide Intermediate: 4-(SF5)benzyl bromide Target->Bromide NaCN, DMSO (SN2 Substitution) Start Starting Material: 1-methyl-4-(SF5)benzene Bromide->Start NBS, AIBN (Wohl-Ziegler)

Figure 1: Retrosynthetic disconnection showing the conversion of the methyl group to the nitrile via a bromide intermediate.

Experimental Protocol

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective monobromination of the methyl group. Reaction:



(Where Ar = 4-(pentafluorosulfanyl)phenyl)

Materials:

  • 1-methyl-4-(pentafluoro-λ⁶-sulfanyl)benzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Solvent:

    
    -Trifluorotoluene (TFT) or Acetonitrile (
    
    
    
    ). Note:
    
    
    is traditional but avoided due to toxicity; TFT is a superior, greener alternative for fluorinated substrates.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas (Nitrogen/Argon) line.

  • Dissolution: Dissolve 1-methyl-4-(

    
    )benzene (10 mmol) in anhydrous TFT (50 mL).
    
  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat the mixture to reflux (approx. 102°C for TFT). The reaction is initiated when the suspension turns pale yellow/orange.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material should be consumed within 4–6 hours.

    • Critical Check: If di-bromination is observed (

      
      ), stop immediately. The 
      
      
      
      group makes the benzylic radical slightly less stable than non-fluorinated analogs, but over-bromination is still a risk if run too long.
  • Workup: Cool to room temperature. Filter off the precipitated succinimide solid.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
Step 2: Cyanation (Nucleophilic Substitution)

Objective: Displacement of bromide with cyanide. Reaction:



Materials:

  • 4-(pentafluorosulfanyl)benzyl bromide (from Step 1) (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) - Caution: Highly Toxic.

  • Solvent: DMSO (Dry).

Procedure:

  • Safety Prep: Ensure a bleach (sodium hypochlorite) bath is prepared to neutralize any cyanide spills or waste. Work in a well-ventilated fume hood.

  • Solvation: Dissolve NaCN (12 mmol) in DMSO (20 mL) in a round-bottom flask. Stir until mostly dissolved (suspension is fine).

    • Expert Tip: Keep the temperature below 30°C during dissolution to prevent solvent degradation.

  • Addition: Add the benzyl bromide (10 mmol) dropwise as a solution in DMSO (5 mL) over 10 minutes.

    • Mechanistic Insight: The

      
       group is electron-withdrawing, making the benzylic carbon highly electrophilic. The reaction is exothermic; rapid addition can lead to dimerization (Wurtz-type coupling) or multiple alkylations.
      
  • Reaction: Stir at room temperature for 3–5 hours. Heating is usually unnecessary and increases the risk of hydrolysis to the amide/acid.

  • Quench: Pour the reaction mixture slowly into 150 mL of ice-water. The product should precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organics with water (
    
    
    
    mL) and brine (
    
    
    mL) to remove DMSO.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane/EtOAc 8:2).

Data Summary & Characterization

Expected Yields:

Step Reaction Typical Yield Key Challenge
1 Bromination 85–92% Over-bromination to gem-dibromide.

| 2 | Cyanation | 78–85% | Hydrolysis of nitrile if water/heat is excessive. |

Spectroscopic Data (Simulated based on analogs):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.75 (d,
    
    
    Hz, 2H, Ar-H ortho to
    
    
    ), 7.45 (d,
    
    
    Hz, 2H, Ar-H meta to
    
    
    ), 3.82 (s, 2H,
    
    
    -CN).
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    Characteristic
    
    
    pattern.
    
    
    84.0 (quintet, 1F, apical), 62.5 (d, 4F, basal).
  • IR (Neat):

    
     2250 (
    
    
    
    , weak), 830 (
    
    
    , strong).

Process Workflow Diagram

Workflow Start Start: 1-methyl-4-(SF5)benzene Step1 Step 1: Bromination (NBS, AIBN, TFT, Reflux) Start->Step1 Check1 QC: Check for Di-bromo impurity Step1->Check1 Step2 Step 2: Cyanation (NaCN, DMSO, RT) Check1->Step2 Pass Quench Quench: Ice Water Extract: EtOAc Step2->Quench Final Product: 2-(4-(SF5)phenyl)acetonitrile Quench->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical QC checkpoint after bromination.

Safety & Handling

  • Cyanide Hazard: NaCN is fatal if swallowed, inhaled, or absorbed through the skin. Never use acids near cyanide waste (generates HCN gas). Keep a cyanide antidote kit available.

  • SF5 Stability: The

    
     group is thermally stable up to >200°C and resistant to hydrolysis. However, combustion of 
    
    
    
    compounds can release HF and
    
    
    ; incineration requires specialized scrubbers.
  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). Handle all solids and solutions in a fume hood.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Umemoto, T., et al. (2012). Discovery of 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate as a Versatile Reagent for the Synthesis of SF5-Containing Compounds.[1] Journal of Organic Chemistry, 77(19), 8813–8819. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Pentafluorosulfanyl)phenylacetonitrile (CAS 1240257-04-8).[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(pentafluorosulfanyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(pentafluorosulfanyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this compound. The unique properties of the pentafluorosulfanyl (SF₅) group, such as its high stability and lipophilicity, present both advantages and challenges in purification.[1][2] This document offers a structured question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-(pentafluorosulfanyl)phenylacetonitrile and how do they influence the choice of purification technique?

A1: While specific physical properties for 4-(pentafluorosulfanyl)phenylacetonitrile are not extensively reported, we can infer them from its constituent parts. The parent compound, phenylacetonitrile, is a liquid at room temperature with a high boiling point (233-234 °C at atmospheric pressure). The pentafluorosulfanyl group is known to increase the lipophilicity of a molecule.[1] Therefore, 4-(pentafluorosulfanyl)phenylacetonitrile is expected to be a high-boiling liquid or a low-melting solid. This makes it amenable to purification by vacuum distillation , column chromatography , or recrystallization (if it is a solid).

Q2: What are the most common impurities I should expect from the synthesis of 4-(pentafluorosulfanyl)phenylacetonitrile?

A2: The impurities will largely depend on the synthetic route employed. A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide, such as 4-(pentafluorosulfanyl)bromobenzene. Potential impurities from such a synthesis could include:

  • Unreacted starting materials: 4-(pentafluorosulfanyl)bromobenzene.

  • Cyanide source: Residual copper(I) cyanide or zinc cyanide.

  • Catalyst residues: If a palladium-catalyzed cyanation is performed, trace amounts of palladium and ligands may be present.

  • Solvent residues: High-boiling solvents like DMF or DMAc are often used and can be difficult to remove.

  • Side-products: Depending on the reaction conditions, minor side-products from undesired reactions could be present.

Q3: Is the pentafluorosulfanyl (SF₅) group stable to common purification conditions?

A3: Yes, the SF₅ group is known for its exceptional thermal and chemical stability.[1][2] It is generally robust and not expected to degrade under standard purification conditions such as column chromatography on silica gel, recrystallization with common solvents, or vacuum distillation at elevated temperatures.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from impurities on the silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal.

    • Solution: Perform a systematic TLC analysis with a range of solvent systems. A good starting point for non-polar compounds like this is a hexane/ethyl acetate mixture.[3] Gradually increase the polarity by increasing the proportion of ethyl acetate. For highly non-polar impurities, you may start with pure hexane.

  • Compound Tailing: The compound appears as a long streak rather than a tight band on the column.

    • Solution: Tailing can be caused by the compound being too polar for the solvent system or interacting too strongly with the silica gel. Try a more polar eluent. If that doesn't work, consider adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to deactivate acidic sites on the silica.

  • Co-elution with a Close-Spotting Impurity: An impurity has a very similar Rf value to your product.

    • Solution: If a simple hexane/ethyl acetate system is not providing sufficient resolution, consider using a different solvent system altogether. For example, a dichloromethane/methanol or a toluene/acetone system might offer different selectivity. Alternatively, consider reverse-phase chromatography if the impurities have significantly different polarities.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 4-(pentafluorosulfanyl)phenylacetonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Problem: I am unable to induce crystallization of my compound.

Possible Causes & Solutions:

  • Compound is an Oil: 4-(pentafluorosulfanyl)phenylacetonitrile may be a liquid at room temperature.

    • Solution: If the compound is an oil, recrystallization is not a suitable method. Proceed with vacuum distillation or column chromatography.

  • Inappropriate Solvent Choice: The compound may be too soluble or not soluble enough in the chosen solvent.

    • Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate).

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Oiling Out: The compound separates as an oil instead of crystals upon cooling.

    • Solution: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. Try using a lower-boiling point solvent or a mixed solvent system. Slower cooling may also help.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Vacuum Distillation

Problem: My compound is decomposing during distillation.

Possible Causes & Solutions:

  • Temperature is too high: Even under vacuum, excessive temperatures can cause decomposition.

    • Solution: Ensure you are using a high-vacuum pump to achieve the lowest possible pressure, which will lower the boiling point of your compound. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Presence of Non-Volatile Impurities: Non-volatile impurities can lead to bumping and inconsistent boiling.

    • Solution: It is often beneficial to perform a preliminary purification by column chromatography to remove baseline impurities before distillation.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Heating: Place the flask containing the crude product in a heating mantle with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating and Distillation: Once a stable vacuum is achieved, slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. This is your purified product.

  • Discontinuation: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 4-(pentafluorosulfanyl)phenylacetonitrile Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is it a solid? Initial_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Vacuum_Distillation Vacuum Distillation Column_Chromatography->Vacuum_Distillation Further Purification Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Characterization Final Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Decision workflow for purification of 4-(pentafluorosulfanyl)phenylacetonitrile.

Summary of Purification Techniques

TechniqueApplicabilityKey AdvantagesCommon Issues
Column Chromatography Solid or LiquidGood for separating compounds with different polarities.Co-elution of impurities, compound tailing.
Recrystallization SolidCan provide very pure material if a suitable solvent is found."Oiling out", difficulty in finding a suitable solvent.
Vacuum Distillation High-boiling LiquidEffective for removing non-volatile impurities.Potential for thermal decomposition.

References

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Welter, C., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein Journal of Organic Chemistry, 14, 2338-2344. Available from: [Link]

  • Beier, P. Group. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Available from: [Link]

  • Han, L., et al. (2025). Strain-Release-Driven Synthesis of Pentafluorosulfanylated Four-Membered Rings under Energy Transfer Photocatalysis. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: 4-(Pentafluorosulfur)phenylacetonitrile Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule at a Glance

4-(Pentafluorosulfur)phenylacetonitrile is a specialized building block often used as a bioisostere in medicinal chemistry. Its stability profile is defined by the tension between two functional groups: the chemically inert, highly lipophilic pentafluorosulfanyl (-SF₅) group and the reactive, acid-sensitive acetonitrile (-CH₂CN) moiety.

  • The "Super-Trifluoromethyl" Effect: The -SF₅ group is more electron-withdrawing and lipophilic than a -CF₃ group.[1] While the -SF₅ group itself is extremely stable (resistant to hydrolysis), its strong electron-withdrawing nature significantly acidifies the benzylic protons (

    
    -protons) next to the nitrile.
    
  • Primary Instability Risk: The molecule is prone to base-catalyzed condensation (due to high

    
    -acidity) and nitrile hydrolysis  in the presence of moisture.
    

Solvent Compatibility Matrix

The following table summarizes stability across common laboratory solvents over a 24-hour period at room temperature (


).
Solvent ClassSpecific SolventStability RatingSolubilityRisk Factor
Chlorinated Dichloromethane (DCM), ChloroformHigh ExcellentMinimal. Ensure solvent is acid-free to prevent slow hydrolysis.
Polar Aprotic DMSO, DMF, DMAcModerate ExcellentRisk of Deprotonation. The high dielectric constant stabilizes carbocations/carbanions. Use anhydrous grades.
Protic Methanol, EthanolConditional GoodNucleophilic Attack. Stable if neutral. In the presence of acid/base, risk of Pinner reaction or hydrolysis increases.
Ethers THF, Diethyl EtherHigh GoodPeroxide formation in aged ethers can induce oxidative degradation.
Hydrocarbons Hexanes, HeptaneHigh PoorLow solubility limits utility, but chemical stability is high.
Aqueous Water, PBSLow InsolubleHydrolysis Risk. Insoluble, but interface reactions occur. Slowly hydrolyzes to amide/acid.

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, you must understand the underlying chemistry driven by the -SF₅ group.

A. The Acidity Trap (Base Sensitivity)

The -SF₅ group has a Hammett constant (


) of ~0.68, compared to ~0.54 for -CF₃. This intense electron-withdrawing power pulls electron density from the phenyl ring, which in turn pulls from the benzylic carbon.
  • Consequence: The

    
     of the benzylic protons drops significantly (estimated 
    
    
    
    in DMSO, compared to ~22 for unsubstituted phenylacetonitrile).
  • Observation: In basic media (e.g., presence of

    
    , amines, or even basic impurities in DMF), the molecule readily forms a carbanion. This leads to rapid color change (yellow/orange) and self-condensation (dimerization).
    
B. Nitrile Hydrolysis (Moisture Sensitivity)

While the -SF₅ group resists hydrolysis, the nitrile is the weak link.

  • Pathway:

    
    
    
  • Catalysis: The electron-deficient ring makes the nitrile carbon more electrophilic, accelerating nucleophilic attack by water.

Visualizing the Degradation Pathways

The following diagram outlines the critical degradation routes you must avoid.

DegradationPathways Start 4-(SF5)phenylacetonitrile Carbanion Benzylic Carbanion (Yellow/Orange Species) Start->Carbanion Deprotonation (Fast) Amide 4-(SF5)phenylacetamide Start->Amide Hydrolysis (Slow) Base Base (B:) Base->Start Water Water (H2O) Water->Start Dimer Condensation Dimers (Irreversible) Carbanion->Dimer Self-Reaction Acid 4-(SF5)phenylacetic acid Amide->Acid Hydrolysis

Caption: Figure 1. Primary degradation pathways. The electron-withdrawing SF5 group accelerates both deprotonation (red path) and nucleophilic attack (green path).

Troubleshooting & FAQs

Q1: My solution in DMSO turned yellow overnight. Is the compound degraded? A: Likely, yes. The yellow color indicates the formation of the benzylic carbanion. DMSO often contains trace basic impurities or water.

  • Fix: Use anhydrous, "septum-sealed" DMSO. If the color is faint, acidify slightly (acetic acid) to see if it reverts (protonation), but check purity by HPLC immediately.

Q2: Can I use alcohols (MeOH/EtOH) for recrystallization? A: Proceed with caution. While soluble, heating nitriles in alcohols can lead to the Pinner reaction (formation of imidate esters) if any acid catalyst is present.

  • Recommendation: Use a non-nucleophilic solvent system like DCM/Hexanes or Toluene/Heptane for recrystallization to avoid solvolysis.

Q3: Is the -SF₅ group itself stable to acid? A: Yes. The -SF₅ group is exceptionally robust.[2][3][4] It withstands conditions that would hydrolyze a -CF₃ group. If you see degradation, it is almost certainly the nitrile group or the benzylic position, not the defluorination of the sulfur.

Q4: I see a new peak at RRT 0.85 in my HPLC. What is it? A: This is typically the amide intermediate (


). It is the first hydrolysis product. It is more polar than the nitrile, so it elutes earlier on Reverse Phase (C18) columns.

Experimental Protocols: Stability Validation

Do not assume stability; validate it. Use this standard operating procedure (SOP).

Protocol: 24-Hour Solvent Stability Check

Objective: Determine if the compound survives your reaction solvent.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

Workflow:

  • Preparation: Dissolve 1 mg of 4-(SF₅)phenylacetonitrile in 1 mL of the test solvent.

  • Time Zero (

    
    ):  Immediately inject 5 
    
    
    
    L into the HPLC. Record the Area%.
  • Stress: Seal the vial and leave at room temperature (or reaction temp) for 24 hours.

  • Time Final (

    
    ):  Inject 5 
    
    
    
    L again.
  • Analysis:

    • If Purity drop < 0.5%: Stable.

    • If New Peak (earlier elution): Hydrolysis (Water contamination).

    • If New Peak (later elution/broadening): Dimerization (Base contamination).

Decision Logic for Solvent Selection

SolventSelection Start Select Solvent Q_Base Is the solvent Basic (or contains amines)? Start->Q_Base Q_Protic Is the solvent Protic (Alcohol/Water)? Q_Base->Q_Protic No Stop_Bad STOP: High Risk of Deprotonation/Dimerization Q_Base->Stop_Bad Yes Q_Dry Is the solvent Anhydrous? Q_Protic->Q_Dry No (Aprotic) Stop_Risk CAUTION: Risk of Solvolysis (Pinner/Hydrolysis) Q_Protic->Stop_Risk Yes Q_Dry->Stop_Risk No (Wet) Proceed PROCEED: Stable System Q_Dry->Proceed Yes

Caption: Figure 2. Solvent selection logic. Prioritize anhydrous, aprotic, neutral solvents.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Altomin, R. A., et al. (2020). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (General reference on SF5 lipophilicity and stability).
  • Umemoto, T., et al. (2012). Discovery of the SF5 Group as a Superior Electron-Withdrawing Group. Angewandte Chemie International Edition.

  • PubChem. 4-(Pentafluorosulfur)phenylacetonitrile Compound Summary.

  • BenchChem Technical Data. Stability of SF5-Functionalized Molecules.

Sources

Navigating the Stability Landscape of Pentafluorosulfur-Containing Molecules: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the increasingly prevalent pentafluorosulfur (SF5) moiety. The unique properties of the SF5 group, including its high electronegativity and metabolic stability, have made it a valuable component in the design of novel therapeutics and agrochemicals.[1][2] However, understanding its behavior under various experimental conditions is paramount to ensuring the integrity of your research and the successful development of SF5-containing molecules.

This guide provides in-depth technical support in a question-and-answer format, addressing common challenges and frequently asked questions regarding the degradation pathways of these robust compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to navigate potential pitfalls in your work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability of pentafluorosulfur-containing molecules.

Q1: How stable is the pentafluorosulfur (SF5) group in general?

A1: The pentafluorosulfur group is renowned for its exceptional thermal and chemical stability.[3] This robustness is primarily attributed to the strong sulfur-fluorine bonds. Consequently, it is generally considered more stable than many other functional groups, making it an attractive substituent for enhancing the metabolic stability and overall durability of a molecule.[1]

Q2: Are SF5-functionalized molecules stable under acidic conditions?

A2: Yes, molecules containing the SF5 group typically exhibit high stability in aqueous and acidic buffer conditions.[3] The strong electron-withdrawing nature of the SF5 group contributes to its resistance to degradation in many acidic environments commonly encountered during experimental procedures and in physiological settings.[3]

Q3: What about the stability of aliphatic versus aromatic SF5 compounds?

A3: Both aliphatic and aromatic SF5 compounds are generally stable. Aromatic compounds with the SF5 group benefit from the stability of the aromatic ring system.[4] Aliphatic SF5 compounds are also robust, though their stability can be influenced by the nature of the carbon framework to which the SF5 group is attached.

Q4: How does the stability of the SF5 group compare to the trifluoromethyl (CF3) group?

A4: Both the SF5 and CF3 groups are known for their high stability. The SF5 group is often referred to as a "super-trifluoromethyl group" due to its greater lipophilicity and stronger electron-withdrawing properties, while sharing a similar high degree of chemical robustness.[1]

Potential Degradation Pathways

While the SF5 group is remarkably stable, it is not entirely inert. Understanding the conditions under which degradation can occur is crucial for experimental design and data interpretation.

Photolytic Degradation

One of the most significant degradation pathways for SF5-containing molecules is photolysis.

Q5: My SF5-containing compound seems to be degrading when exposed to light. What is happening?

A5: Aromatic SF5 compounds can be susceptible to photolytic degradation. Studies have shown that under actinic radiation, the SF5 group can completely degrade.[5] The typical outcome of this process is the release of five fluoride ions and the formation of a benzenesulfonate as the final product.[5] This degradation can occur with half-lives on the order of hours under relevant environmental conditions.[5]

Diagram: Photodegradation Pathway of an Aromatic SF5 Compound

G A Aryl-SF5 B Excited State [Aryl-SF5]* A->B hν (Light) C Reactive Intermediates B->C Degradation Initiation D Aryl-SO3H (Benzenesulfonic acid) C->D Reaction with H₂O E 5 F⁻ C->E

Caption: Photolytic degradation of an aromatic SF5 compound.

Biodegradation

Microbial systems can also effect the degradation of SF5-containing molecules.

Q6: Can microorganisms degrade SF5-substituted compounds?

A6: Yes, certain microorganisms have been shown to biodegrade SF5-substituted aromatic compounds. For instance, some Pseudomonas species can utilize SF5-substituted aminophenols as their sole source of carbon and energy.[6][7] This process can lead to the release of fluoride ions.[6][7] It's important to note that some metabolites of this biodegradation, such as 4-(pentafluorosulfanyl)catechol, can be toxic to the microorganisms themselves.[6][7]

Diagram: Biodegradation of an SF5-Substituted Aminophenol

G A SF5-Aminophenol B N-acetylated derivative A->B Microbial Metabolism C 4-(Pentafluorosulfanyl)catechol (Toxic Metabolite) A->C Microbial Metabolism D Fluoride Ion Release C->D

Caption: Biodegradation pathway of an SF5-substituted aminophenol.

Reductive and Oxidative Degradation

While less common than photolysis, reductive and oxidative pathways can also lead to the degradation of SF5-containing molecules under specific conditions.

Q7: Is the C-SF5 bond susceptible to reductive cleavage?

A7: The C-SF5 bond is generally resistant to reductive cleavage under mild conditions. However, under forcing conditions or with potent reducing agents, cleavage can occur. For example, photocatalytic single electron reduction of SF6, a source of the SF5 radical, has been demonstrated, suggesting that under the right electronic conditions, the SF5 group can be reductively activated.[8] The specific conditions required for the reductive cleavage of a C-SF5 bond in a complex molecule will depend on the overall electronic nature of the molecule.

Q8: Can SF5-containing molecules be degraded by oxidation?

A8: Yes, while highly stable, SF5-arenes can be oxidized under strong oxidizing conditions. For example, the oxidation of 4-(pentafluorosulfanyl)anisole and 4-(pentafluorosulfanyl)phenol with hydrogen peroxide in concentrated sulfuric acid has been shown to yield aliphatic SF5-containing compounds through dearomatization.[9] This indicates that the aromatic ring itself can be the site of oxidative attack, leading to the degradation of the parent molecule while the SF5 group may remain intact on a fragment.

Troubleshooting Guides

This section provides practical advice for common issues encountered during experiments with SF5-containing molecules.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q9: I am observing unexpected peaks in my HPLC or LC-MS chromatogram after a reaction or workup. Could it be degradation of the SF5 group?

A9: While possible, degradation of the SF5 group is often not the primary cause of unexpected peaks due to its high stability. Here is a logical workflow to troubleshoot this issue:

  • Analyze a Control Sample: First, analyze an untreated sample of your starting material. If the unexpected peaks are present, they are likely impurities in your starting material.

  • Examine Other Functional Groups: Carefully inspect the structure of your molecule for other labile functional groups. Groups such as esters, ethers, or Boc-protecting groups are more susceptible to degradation under acidic, basic, or thermal stress than the SF5 group. The new peaks are most likely products of the degradation of these other functionalities.

  • Consider Isomerization: Depending on the molecular structure and the conditions it has been subjected to, the new peaks could be isomers of your parent compound.

  • Investigate SF5 Group Degradation: If you have ruled out the above possibilities, you can then consider degradation of the SF5 group. This is more likely under harsh conditions such as strong UV light exposure or extreme redox conditions.

  • Characterize the Unknown Peaks: Utilize techniques like high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted formula for the unexpected peaks.[5] Fragmentation analysis (MS/MS) can provide structural information.[10] 19F NMR is also a powerful tool to confirm the presence or absence of the SF5 group in the degradation products.[5]

Diagram: Troubleshooting Unexpected HPLC Peaks

G Start Unexpected Peaks in HPLC/LC-MS Control Analyze Untreated Control Start->Control Impurity Peaks are Impurities in Starting Material Control->Impurity Peaks Present OtherGroups Examine for Other Labile Functional Groups Control->OtherGroups Peaks Absent Isomerization Consider Isomerization OtherGroups->Isomerization SF5Degradation Investigate SF5 Group Degradation (Harsh Conditions) Isomerization->SF5Degradation Characterize Characterize Unknown Peaks (HRMS, MS/MS, 19F NMR) SF5Degradation->Characterize

Caption: A logical workflow for troubleshooting unexpected peaks.

Scenario 2: Low Recovery or Apparent Instability in Biological Assays

Q10: My SF5-containing compound shows low potency or inconsistent results in my cell-based assay. Could it be degrading in the assay medium?

A10: While the SF5 group is generally stable under physiological conditions, several factors could contribute to apparent instability in biological assays:

  • Low Solubility: The high lipophilicity of the SF5 group can sometimes lead to poor aqueous solubility. Your compound might be precipitating out of the assay medium, leading to a lower effective concentration.

  • Non-specific Binding: The lipophilic nature of the SF5 group can also lead to non-specific binding to proteins in the serum-containing medium or to plasticware.

  • Metabolism by Cellular Enzymes: While generally metabolically stable, it's not impossible for certain cytochrome P450 enzymes or other cellular enzymes to modify the SF5-containing molecule, especially at other positions on the scaffold.

  • Phototoxicity/Photodegradation: If your assay involves exposure to light (e.g., fluorescence plate reader), photodegradation could be a factor.

Troubleshooting Steps:

  • Assess Solubility: Determine the solubility of your compound in the assay buffer. You can do this using techniques like nephelometry or by visual inspection after centrifugation.

  • Run a Stability Assay in Assay Medium: Incubate your compound in the complete assay medium (including serum, if applicable) for the duration of your experiment. Analyze samples at different time points by LC-MS to check for degradation.

  • Use Low-Binding Plates: If you suspect non-specific binding, consider using low-protein-binding plates.

  • Minimize Light Exposure: Protect your assay plates from light as much as possible.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your SF5-containing molecules.

Protocol 1: Forced Degradation Study for SF5-Containing Pharmaceuticals

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11]

Objective: To investigate the degradation of an SF5-containing drug substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • SF5-containing Active Pharmaceutical Ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated HPLC-UV or LC-MS/MS system

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the SF5-API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Incubate at 60°C for up to 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH. Incubate at 60°C for up to 24 hours. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep at room temperature for up to 24 hours. Take samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid API in a calibrated oven at 80°C for 48 hours. Also, place a solution of the API (in a suitable solvent) in the oven. Sample at 24 and 48 hours.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

  • Sample Analysis: Analyze all samples (including a time-zero, unstressed control) by a validated, stability-indicating HPLC or LC-MS/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition. A target degradation of 5-20% is generally desired to ensure that the analytical method is not overwhelmed but that significant degradation products are formed.

    • Characterize any significant degradation products using LC-MS/MS and, if possible, isolate them for NMR analysis.[12]

Table 1: Physicochemical Properties of SF5 vs. CF3 Groups

PropertySF5 GroupCF3 GroupSignificance in Drug Design
Hansch Lipophilicity (π)~1.5~1.0SF5 is more lipophilic, which can improve membrane permeability but may also increase non-specific binding.
Hammett Constant (σp)+0.68+0.54SF5 is a stronger electron-withdrawing group, which can impact pKa and metabolic stability.
Molecular Volume (ų)~85~43The larger size of the SF5 group can influence binding affinity and molecular conformation.

Conclusion

The pentafluorosulfur group offers significant advantages in medicinal chemistry and materials science due to its remarkable stability. However, a thorough understanding of its potential degradation pathways is essential for any researcher working with these compounds. By employing the knowledge and protocols outlined in this guide, you can confidently navigate the experimental landscape, troubleshoot potential issues, and ensure the integrity and reliability of your results.

References

  • To be populated with links
  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. [Link]

  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8875-8884.
  • Chen, J., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5).
  • BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
  • Murphy, C. D., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Ecotoxicology and Environmental Safety, 162, 46-52.
  • Kavanagh, R., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied and Environmental Microbiology, 84(14), e00634-18.
  • Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • SGS. (2017).
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Slideshare. (2018).
  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5).
  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • MegaLecture. (2021).
  • ChemRxiv. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
  • Chemical Communications (RSC Publishing).
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • The Pharma Innovation Journal. (2018).
  • MDPI. Iodine(V)
  • PMC. Synthesis of pentafluorosulfanyl (SF5)
  • ResolveMass Laboratories. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • SciSpace.
  • SGS. (2017).
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. The hydrothiolation of TIPS-CΞC-SF5 – Charting the chemical space of beta-SF5 vinyl sulfides.
  • ResearchGate.
  • Taylor & Francis Online. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples.
  • ResearchGate.
  • NIH. Pentafluorosulfanyl (SF5)
  • PubMed.
  • PubMed. Oxidation of carotenoids by free radicals: relationship between structure and reactivity.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Slideshare.
  • Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
  • PubMed.
  • MDPI. Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors.

Sources

strategies to improve the stability of SF5 intermediates

SF Chemistry Technical Support Center

Status: Online | Ticket Queue: 3 Active Issues Subject: Stabilization & Troubleshooting of Reactive SF

Executive Summary

While the final SF


  • Radical Polymerization: During SF

    
    Cl addition to alkenes.
    
  • Fluoride Elimination: During organometallic functionalization (e.g., lithiation).

  • Hydrolysis/Incomplete Oxidation: During the conversion of disulfides to Ar-SF

    
    .
    

Ticket #001: "My reaction turned into a black tar."

Issue: Radical Addition of SF

Diagnosis:
Technical Analysis

The addition of SF



Troubleshooting Protocol

1. Switch Initiators (The "Dolbier" Standard) Do not use thermal initiation (e.g., AIBN at 80°C) for sensitive substrates. High heat promotes polymerization.

  • Protocol: Use Triethylborane (Et

    
    B) at cryogenic temperatures.
    
  • Conditions:

    
     to 
    
    
    in hexane or CH
    
    
    Cl
    
    
    .
  • Mechanism: Et

    
    B reacts with trace O
    
    
    to generate ethyl radicals, which abstract Cl from SF
    
    
    Cl even at
    
    
    . This low temperature suppresses the activation energy required for polymerization.

2. The "Amine-Borane" Alternative If you cannot handle pyrophoric Et

3. Solvent Degassing Oxygen acts as both an initiator (with boranes) and a terminator. For photoredox methods (e.g., using Ru(bpy)

Visualizing the Failure Point

The diagram below illustrates the "Happy Path" (Product) vs. the "Sad Path" (Polymer).

RadicalAdditionSF5ClSF5-Cl ReagentSF5RadSF5• RadicalSF5Cl->SF5RadInitiation (Et3B/hv)InterRadIntermediateCarbon RadicalSF5Rad->InterRad+ AlkeneAlkeneSubstrate (Alkene)ProductProduct(SF5-R-Cl)InterRad->Product+ SF5Cl (Abstraction)(Happy Path)PolymerPolymer/Oligomer(TAR)InterRad->Polymer+ Alkene (Propagation)(Sad Path)Product->SF5RadChain Transfer

Figure 1: The competition between Cl-abstraction (Product) and Alkene-addition (Polymer).

Ticket #002: "The SF group disappeared during lithiation."

Issue: Functionalizing SF

Diagnosis:

Technical Analysis

While Ar-SF

1
  • Nucleophilic Attack: Alkyllithiums (e.g.,

    
    -BuLi) can attack the sulfur atom directly, displacing the aryl group or fluorine.
    
  • Elimination: If you lithiate ortho to the SF

    
     group, the resulting carbanion is unstable above 
    
    
    . It eliminates LiF to form a transient "SF
    
    
    -benzyne" species, which rapidly decomposes.
Troubleshooting Protocol

1. Cryogenic Temperature Control (Critical)

  • Standard: Maintain reaction temperature strictly below

    
     .
    
  • Why: The activation energy for LiF elimination is accessible at

    
    .
    

2. Base Selection: The "Non-Nucleophilic" Rule

  • Avoid:

    
    -BuLi, 
    
    
    -BuLi (too nucleophilic).
  • Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA.

  • Reason: These bulky bases deprotonate the ring (ortho-lithiation) without attacking the sulfur center.

3. The "In-Situ" Trap (Barbier Conditions) Do not generate the lithiated intermediate and then add the electrophile.

  • Protocol: Mix the SF

    
    -arene and the electrophile (e.g., TMSCl, aldehydes) first, then add the base dropwise at 
    
    
    . This captures the unstable lithio-species immediately upon formation.
Data: Stability Thresholds
ReagentTemperature LimitResult of Failure

-BuLi
Any TempS-attack (Decomposition)
LiTMP

LiF Elimination (Benzyne)
LiTMP

Stable ortho-lithio species

Ticket #003: "Low yield converting Disulfides to SF ."

Issue: Oxidative Fluorination (Umemoto/Togni Methods). Diagnosis: Hydrolysis of the Ar-SF

Technical Analysis

Modern synthesis (avoiding F


  • Oxidation: Ar-S-S-Ar + Cl

    
     + KF 
    
    
    Ar-SF
    
    
    Cl (Chlorotetrafluoride).
  • Fluorine Exchange: Ar-SF

    
    Cl + ZnF
    
    
    /SbF
    
    
    
    
    Ar-SF
    
    
    .

The Trap: The Ar-SF


Cl

Troubleshooting Protocol

1. Anhydrous Rigor

  • The solvent (usually Acetonitrile) must be dried over molecular sieves (<50 ppm H

    
    O).
    
  • Use spray-dried KF (higher surface area) rather than standard powdered KF.[2]

2. Monitoring the Intermediate

  • Do not proceed to Step 2 until Step 1 is complete.

  • Check: Take an aliquot for

    
    F NMR. Ar-SF
    
    
    Cl shows a characteristic signal (typically a doublet/quintet pattern distinct from SF
    
    
    ).
  • Warning: If you see Ar-SO

    
    F signals, your solvent is wet.
    

3. Oxidant Stoichiometry

  • Use a large excess of Cl

    
     (or TCCA - Trichloroisocyanuric acid) to drive the equilibrium from Ar-SF
    
    
    to Ar-SF
    
    
    Cl.
Visualizing the Pathway

OxidativeFluorinationDisulfideDiaryl Disulfide(Ar-S-S-Ar)SF3Ar-SF3(Trifluoride)Disulfide->SF3Cl2 / KF(Oxidation)SF4ClAr-SF4Cl(Chlorotetrafluoride)*CRITICAL INTERMEDIATE*SF3->SF4ClExcess Cl2 / KFHydrolysisAr-SO2F(Dead End)SF4Cl->Hydrolysis+ H2O(Moisture Leak)SF5Ar-SF5(Target)SF4Cl->SF5+ ZnF2 / SbF3(F- Exchange)

Figure 2: The stepwise oxidation pathway. Note the vulnerability of Ar-SF4Cl to moisture.

References
  • Dolbier, W. R., et al. (2002). "Efficient Synthesis of SF

    
    -Containing Aliphatic Compounds." Journal of Fluorine Chemistry. Link (Establishes the Et
    
    
    B radical protocol).
  • Umemoto, T., et al. (2012).[3] "Discovery of practical production processes for arylsulfur pentafluorides." Beilstein Journal of Organic Chemistry. 4 (Defines the oxidative fluorination and Ar-SF

    
    Cl handling).
    
  • Sipyagin, A. M., et al. (2001). "Preparation of the first ortho-substituted pentafluorosulfanylbenzenes." Journal of Fluorine Chemistry. Link (Discusses stability of ortho-substituted SF

    
     arenes).
    
  • Pentafluorosulfanyl Group (SF5) - Rowan Scientific . Link (General stability data).

  • Shibata, N., et al. (2021). "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles." ACS Organic & Inorganic Au. Link (Thermal stability data).

Validation & Comparative

Technical Comparison: 4-(Pentafluorosulfur)phenylacetonitrile vs. 4-(Trifluoromethyl)phenylacetonitrile

[1]

Executive Summary: The "Super-CF3" Transition

In modern medicinal chemistry and agrochemical development, the trifluoromethyl group (

pentafluorosulfanyl group (

)

This guide compares 4-(Pentafluorosulfur)phenylacetonitrile (SF5-PAN) against the industry-standard 4-(Trifluoromethyl)phenylacetonitrile (CF3-PAN). While both serve as critical building blocks for introducing fluorinated motifs, the SF5 variant offers distinct steric bulk, enhanced lipophilicity, and unique square-pyramidal geometry that can dramatically alter the pharmacological profile of a target molecule.

Part 1: Physicochemical Profiling

The following table contrasts the fundamental properties of the two building blocks. Note that while the nitrile functionality dictates the immediate chemistry, the fluorinated substituent drives the molecular properties.

Feature4-(Trifluoromethyl)phenylacetonitrile4-(Pentafluorosulfur)phenylacetonitrile
Formula


Molar Mass 185.15 g/mol 243.20 g/mol
Geometry Tetrahedral (

)
Square Pyramidal (

)
Steric Bulk (

)
~42 ų (Similar to Isopropyl)~85 ų (Similar to tert-Butyl)
Hammett Constant (

)
0.540.68
Lipophilicity (

)
+0.88+1.51
Electronegativity (

)
3.363.65
Hydrolytic Stability HighExceptional (Resistant to strong acid/base)
Key Insight: The Steric-Electronic Anomaly

The SF5 group is unique because it combines high electronegativity with high steric demand. Typically, electron-withdrawing groups are small (e.g., F, CN). SF5 breaks this trend, occupying a volume similar to a tert-butyl group while exerting an electron-withdrawing effect stronger than

PropertiesComparisonSF5SF5 Group(Square Pyramidal)StericsSteric Bulk(Space Filling)SF5->StericsHigh (~t-Butyl)LipophilicityLipophilicity(LogP Contribution)SF5->LipophilicityHigh (+1.51)ElectronicsElectronics(Sigma Constant)SF5->ElectronicsStrong (0.68)CF3CF3 Group(Tetrahedral)CF3->StericsMed (~i-Propyl)CF3->LipophilicityMed (+0.88)CF3->ElectronicsStrong (0.54)

Figure 1: Comparative mapping of steric and electronic vectors. SF5 provides a unique combination of high bulk and high electron withdrawal.[1]

Part 2: Synthetic Accessibility & Reactivity

Both compounds utilize the acetonitrile moiety (


Acidity and -Alkylation

The benzylic protons in SF5-PAN are more acidic than in CF3-PAN due to the higher

  • Implication: Deprotonation requires slightly milder bases or proceeds faster at lower temperatures.

  • Caution: The resulting carbanion is highly stabilized, which can sometimes retard nucleophilic attack on sterically hindered electrophiles.

Hydrolysis to Phenylacetic Acids

Both nitriles can be hydrolyzed to their corresponding phenylacetic acids. The SF5 group is chemically robust and withstands harsh acidic (conc.

Reduction to Phenethylamines

Reduction (e.g.,


Part 3: Experimental Protocols

Protocol A: -Alkylation of SF5-Phenylacetonitrile

This protocol demonstrates the use of the nitrile as a nucleophile to create complex scaffolds.

Reagents:

  • 4-(Pentafluorosulfur)phenylacetonitrile (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 4-(Pentafluorosulfur)phenylacetonitrile in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. The solution will likely turn yellow/orange, indicating the formation of the benzylic anion. The electron-withdrawing SF5 group stabilizes this anion effectively. Stir for 30 minutes at 0°C.

  • Alkylation: Add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc). The SF5 product will be less polar (higher

    
    ) than the starting material due to the loss of the acidic proton and addition of the lipophilic alkyl chain.
    
  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc. The SF5 group renders the product highly lipophilic; ensure thorough extraction.
    
Protocol B: Hydrolysis to 4-(Pentafluorosulfur)phenylacetic Acid

Standard characterization pathway.

  • Mixture: Combine nitrile (1 mmol) with 4M

    
     (5 mL) and Acetic Acid (5 mL).
    
  • Reflux: Heat to reflux (approx. 110°C) for 6 hours.

  • Isolation: Pour onto crushed ice. The SF5-phenylacetic acid is typically a solid that precipitates immediately due to low water solubility. Filter and recrystallize from Hexane/Chloroform.

ReactionWorkflowStartStart:SF5-PhenylacetonitrileStep1Step 1: Deprotonation(NaH, THF, 0°C)Start->Step1IntermediateStable Benzylic Anion(Orange Color)Step1->IntermediateHigh AcidityStep2Step 2: Electrophile Addition(R-X, RT, 2-4h)Intermediate->Step2ProductProduct:alpha-Alkylated SF5-NitrileStep2->ProductNucleophilic Attack

Figure 2: Workflow for the

Part 4: Strategic Application in Drug Design

Metabolic Blocking

The SF5 group is chemically inert. Unlike methyl or methoxy groups, it cannot be oxidized. While CF3 is also stable, the SF5 group provides a larger "shield" against P450 enzymes at adjacent positions due to its steric bulk (

Lipophilicity and Bioavailability

Replacing CF3 with SF5 typically increases LogP by 0.5 – 0.6 units.

  • Use Case: If a lead compound (containing CF3) is too polar to cross cell membranes, switching to SF5 can improve permeability without changing the core pharmacophore electronics.

  • Risk: If the compound is already highly lipophilic, the SF5 switch may lead to solubility issues.

Conformational Locking

The square pyramidal geometry of SF5 creates a specific steric environment that can "lock" the phenyl ring into a specific conformation relative to the protein binding pocket, distinct from the rotational freedom allowed by the tetrahedral CF3.

References

  • Physicochemical Properties of SF5 vs CF3

    • Santeussanio, S. et al. (2000). "Synthesis and characterization of 4-(pentafluorosulfur)phenylacetonitrile." Journal of Fluorine Chemistry.
    • Hammett Constants & Lipophilicity: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
    • Source:

  • Synthetic Methodology (SF5 Chemistry)

    • Welch, J. T., et al. (2021).[3][4] "The Pentafluorosulfanyl Group in Medicinal Chemistry."[5][6][7] Journal of Medicinal Chemistry.

    • Source:

  • Comparative Stability & Bioisosterism

    • Tokunaga, E., et al. (2015).[4][8][9] "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors." ACS Medicinal Chemistry Letters.

    • Source:

  • General Reactivity of Phenylacetonitriles

    • Makosza, M.[10] (1974).[10] "Reactions of organic anions. Part XLI." Journal of Organic Chemistry.

    • Source:

A Comparative Guide to the Analytical Quantification of 4-(pentafluorosulfanyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a critical pharmacophore in modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and lipophilicity, which can significantly enhance the therapeutic profile of drug candidates.[1] The compound 4-(pentafluorosulfanyl)phenylacetonitrile is a key building block in the synthesis of various SF5-containing pharmaceuticals. Accurate and precise quantification of this intermediate is paramount for ensuring reaction yield, purity of the final active pharmaceutical ingredient (API), and overall quality control in the drug development pipeline.

This guide provides an in-depth comparison of the primary analytical methods for the quantification of 4-(pentafluorosulfanyl)phenylacetonitrile. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion is grounded in established analytical principles and validated protocols, designed to empower researchers to select and implement the most suitable method for their specific application. All methodologies presented are designed as self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3]

Method Comparison at a Glance

Choosing the optimal analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., purity assessment vs. routine quantification).

Parameter HPLC-UV GC-MS ¹⁹F qNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Primary Use Case Routine quality control, purity determination, stability studies.Impurity profiling, analysis of volatile related substances.Absolute quantification without a specific reference standard, structural confirmation.
Sample Volatility Not required.Required.Not required.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Low to moderate (mg/mL range).
Throughput High.Moderate.Moderate to Low.
Destructive? Yes.Yes.No.
Key Advantage Robustness, wide availability, and ease of use.High selectivity and sensitivity, structural elucidation of unknowns.High precision, non-destructive, no analyte-specific standard needed for quantification.
Key Limitation Requires a chromophore; moderate sensitivity.Requires analyte to be volatile and thermally stable; potential for matrix effects.Lower sensitivity compared to chromatographic methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For 4-(pentafluorosulfanyl)phenylacetonitrile, a reversed-phase method is ideal, leveraging the compound's hydrophobicity for separation.

Causality of Experimental Choices
  • Reversed-Phase C18 Column: The nonpolar stationary phase of a C18 column provides excellent retention for the aromatic and moderately nonpolar 4-(pentafluorosulfanyl)phenylacetonitrile.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. A gradient elution is often chosen to ensure that impurities with different polarities are effectively separated and eluted in a reasonable time.

  • UV Detection: The phenyl ring in the analyte contains a chromophore that absorbs UV light, making UV detection a straightforward and reliable method for quantification. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-15 min: 40% B to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% B to 40% B

    • 17.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 4-(pentafluorosulfanyl)phenylacetonitrile reference standard at 1 mg/mL in diluent (50:50 Acetonitrile:Water). Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[5] It is particularly useful for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC.

Causality of Experimental Choices
  • Splitless Injection: To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.

  • HP-5MS Column: A nonpolar column (5% phenyl-methylpolysiloxane) is well-suited for separating aromatic compounds like the target analyte.

  • Electron Ionization (EI): A standard, robust ionization technique that produces repeatable fragmentation patterns, aiding in compound identification through library matching.

  • Selected Ion Monitoring (SIM): For quantification, monitoring specific, characteristic ions of the analyte increases sensitivity and reduces interference from the sample matrix.[5]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Add Internal Standard A->B C Inject into GC B->C D Vaporization & Separation in Column C->D E Ionization (EI) & Mass Filtering (MS) D->E F Extract Ion Chromatograms (SIM) E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Concentration via Response Factor G->H

Caption: Workflow for quantitative GC-MS analysis.

Detailed GC-MS Protocol
  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.[5]

  • Acquisition Mode: Full Scan (m/z 50-500) for initial identification, then Selected Ion Monitoring (SIM) for quantification (select at least 3 characteristic ions for the analyte and internal standard).

  • Internal Standard (IS): A structurally similar compound with a different mass, not present in the sample (e.g., a deuterated analog or another stable aromatic compound).

  • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)

¹⁹F NMR is a powerful primary analytical method for the quantification of fluorine-containing compounds.[6][7] Since the signal intensity is directly proportional to the number of fluorine nuclei, it allows for absolute quantification against a certified internal standard without the need for an identical reference standard of the analyte itself.[8]

Causality of Experimental Choices
  • ¹⁹F Nucleus: Fluorine-19 has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[9]

  • Internal Standard: A stable, non-reactive, fluorine-containing compound with a simple spectrum (ideally a singlet) that does not overlap with the analyte signals is chosen (e.g., trifluoroacetic acid or another certified standard).[8]

  • Relaxation Delay (d1): A long relaxation delay (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration and quantification.[7]

Experimental Workflow: ¹⁹F qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh sample C Dissolve both in deuterated solvent (e.g., CDCl₃) A->C B Accurately weigh internal standard B->C D Place sample in NMR spectrometer C->D E Acquire ¹⁹F NMR spectrum with appropriate parameters (long d1) D->E F Apply Fourier Transform & Phase Correction E->F G Integrate signals for analyte (SF₅) and internal standard F->G H Calculate Purity/Concentration via integral ratio G->H

Caption: Workflow for ¹⁹F qNMR quantification.

Detailed ¹⁹F qNMR Protocol
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 4-(pentafluorosulfanyl)phenylacetonitrile sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., trifluoroacetic acid) into the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse experiment.

    • Spectral Width: Sufficient to cover all fluorine signals (~200 ppm).

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Relaxation Delay (d1): ≥ 30 seconds (must be optimized by measuring the T1 of the SF₅ signal).

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the characteristic signal for the SF₅ group in the analyte and the signal for the internal standard. The SF₅ group typically appears as a complex multiplet.

  • Calculation: The purity or concentration is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms in the integrated signal (5 for SF₅)

    • MW = Molecular weight

    • m = mass

    • std = Internal Standard

Conclusion and Method Selection

The choice of analytical method for quantifying 4-(pentafluorosulfanyl)phenylacetonitrile is dictated by the specific requirements of the analysis.

  • For routine quality control, high-throughput screening, and release testing , HPLC-UV is the method of choice due to its robustness, reliability, and ease of implementation.

  • For in-depth impurity profiling, identification of unknown byproducts, or when high sensitivity is required , GC-MS provides unparalleled specificity and detection limits, assuming the impurities are also volatile.

  • For establishing a primary reference standard, performing absolute quantification without a specific analyte standard, or for structural verification , ¹⁹F qNMR is the most authoritative method. Its non-destructive nature and direct proportionality between signal and molar concentration provide a high degree of confidence in the results.[8]

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and apply the most appropriate analytical method, ensuring the quality and integrity of their work from early-stage discovery through to manufacturing.

References

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from ResearchGate. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from TDI-Brooks. [Link]

  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. Retrieved from CentAUR. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from Oxford Instruments. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from RSC Publishing. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from ijrrjournal.com. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2026, January 8). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. Retrieved from ResearchGate. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]

  • CONICET. (2020, February 20). Analytical Methods. Retrieved from CONICET Digital. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from NCBI. [Link]

  • PubMed. (2022, October 26). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Retrieved from PubMed. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

Sources

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